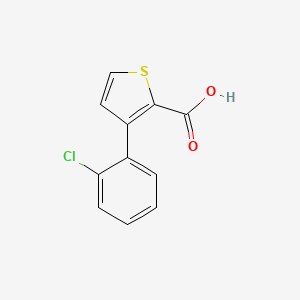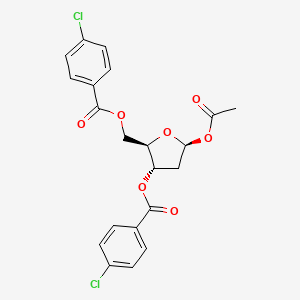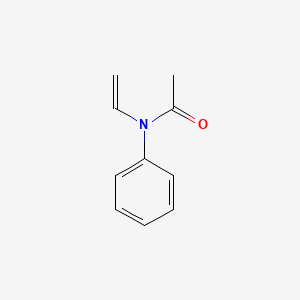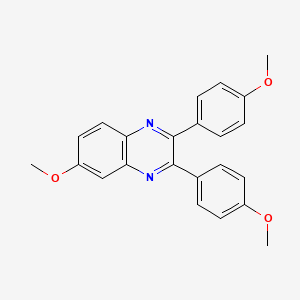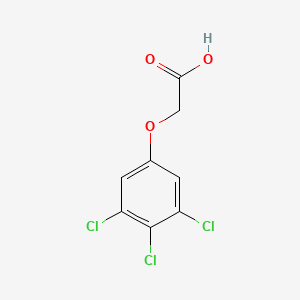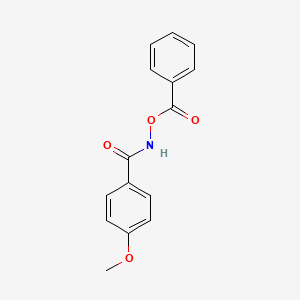
N-(Benzoyloxy)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzoyloxy)-4-methoxybenzamide is an organic compound that features both benzoyloxy and methoxy functional groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Benzoyloxy)-4-methoxybenzamide can be synthesized through a multi-step process involving the formation of an N–O bond. One common method involves the oxidation of amines with benzoyl peroxide. The reaction typically requires a significant amount of water and a base such as cesium carbonate to achieve high selectivity and yield . The reaction conditions are mild and do not require an inert atmosphere, making the process relatively straightforward .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzoyloxy)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzoyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Benzoyl peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxamic acids, and substituted benzamides .
Applications De Recherche Scientifique
N-(Benzoyloxy)-4-methoxybenzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(Benzoyloxy)-4-methoxybenzamide involves the formation of N–O bonds, which are crucial for its biological and chemical activities. The compound can act as a precursor to hydroxamic acids and other biologically active molecules. The molecular targets and pathways involved include metal ion chelation and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Benzoyloxy)amines: These compounds share the N–O bond and serve as intermediates in the synthesis of amines and hydroxamic acids.
Hydroxamic Acids: Known for their metal ion chelation properties and biological activities.
Benzamides: Structurally similar compounds with various functional groups attached to the benzamide core.
Uniqueness
N-(Benzoyloxy)-4-methoxybenzamide is unique due to its combination of benzoyloxy and methoxy groups, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable intermediate in organic synthesis and a candidate for further exploration in medicinal chemistry .
Propriétés
Numéro CAS |
59101-32-5 |
|---|---|
Formule moléculaire |
C15H13NO4 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
[(4-methoxybenzoyl)amino] benzoate |
InChI |
InChI=1S/C15H13NO4/c1-19-13-9-7-11(8-10-13)14(17)16-20-15(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17) |
Clé InChI |
XRKYYOZNKFGEDR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NOC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14130620.png)
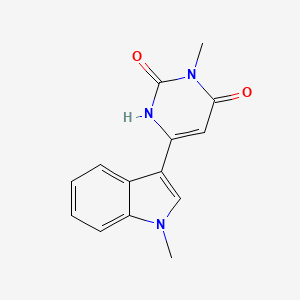
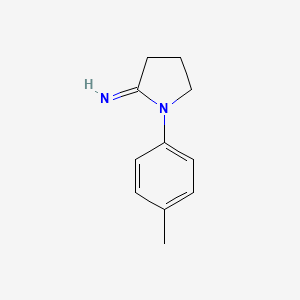
![N-(3,4-Dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-3,7-dihydro-7-oxo-6H-1,2,3-triazolo[4,5-d]pyrimidine-6-acetamide](/img/structure/B14130636.png)


![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)
